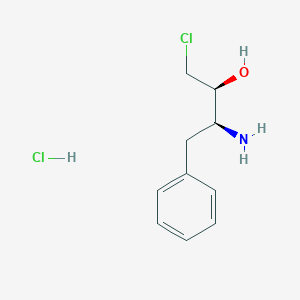

(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. Its unique structure, featuring both an amino group and a chloro group on a phenyl-substituted butanol backbone, makes it an interesting subject for synthetic and mechanistic studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride typically involves the asymmetric reduction of a precursor compound. One common method involves the use of carbonyl reductase from Lactobacillus fermentum to catalyze the reduction of 2-chloro-β-ketoesters . This method is environmentally friendly and suitable for industrial scale-up due to its high substrate concentration and product yield.

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. The use of engineered bacteria containing specific reductases allows for the high-yield production of this compound under controlled conditions .

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amino and chloro groups.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Applications De Recherche Scientifique

Pharmaceutical Development

The compound has been investigated for its potential therapeutic applications. Its structural similarity to known pharmacophores allows it to be explored as a lead compound in drug discovery efforts targeting various diseases. Research indicates that compounds with similar structures exhibit biological activities such as antibacterial and antifungal properties.

Synthesis of Bioactive Molecules

(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride serves as an important building block in the synthesis of more complex bioactive molecules. Its ability to participate in reactions such as nucleophilic substitutions and coupling reactions makes it valuable in synthetic organic chemistry.

Chiral Catalysis

Due to its chiral nature, this compound can be utilized in asymmetric synthesis as a chiral auxiliary or catalyst. This application is particularly relevant in the production of enantiomerically pure compounds, which are crucial in pharmaceuticals where the activity can differ significantly between enantiomers.

Studies have shown that derivatives of this compound exhibit various biological activities. For instance, compounds derived from this structure have been evaluated for their effectiveness against mycobacterial strains and other pathogens, showing promising results comparable to established antibiotics like isoniazid and ciprofloxacin .

Case Study 1: Antibacterial Activity

A study published in the Journal of Current Microbiology and Applied Sciences explored the antibacterial properties of synthesized derivatives based on this compound. The research demonstrated that certain derivatives exhibited significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating potential for development into new antibacterial agents .

Case Study 2: Chiral Auxiliary Role

In another investigation, this compound was employed as a chiral auxiliary in asymmetric synthesis reactions. The results indicated that this compound facilitated the formation of enantiomerically enriched products, which are essential for the pharmaceutical industry where specific enantiomers are required for therapeutic efficacy .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism by which (2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,3S)-Hydroxybupropion hydrochloride: This compound shares a similar structural framework but differs in its functional groups and biological activity.

(2S,3S)-H-Abu(3-N3)-OH hydrochloride: Another structurally related compound used in click chemistry.

Uniqueness

(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its chiral nature also adds to its uniqueness, making it a valuable compound for stereochemical studies and applications.

Activité Biologique

(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride, also known as a chiral amino alcohol, has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound, with the CAS number 166987-16-2, has a molecular formula of C10H15Cl2NO and a molecular weight of 236.14 g/mol . Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H15Cl2NO |

| Molecular Weight | 236.14 g/mol |

| CAS Number | 166987-16-2 |

| MDL Number | MFCD22419250 |

| IUPAC Name | This compound |

Research indicates that this compound may act as an inhibitor of certain enzymes and receptors, potentially influencing neurotransmitter systems and metabolic pathways. Its structural similarity to other amino acids allows it to interact with biological systems effectively.

Pharmacological Effects

- Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties, particularly against certain strains of viruses. The mechanism may involve interference with viral replication processes .

- Neuroprotective Effects : There is evidence indicating that this compound can protect neuronal cells from apoptosis induced by various stressors. This could be beneficial in neurodegenerative diseases .

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on cancer cell lines such as HeLa and A549 cells, suggesting its potential use in cancer therapy .

Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of this compound showed significant inhibition of viral replication in cultured cells. The compound was tested against several viral strains, demonstrating a dose-dependent response.

Study 2: Neuroprotection

In a neuroprotection study involving rat models, the administration of this compound resulted in reduced neuronal death following ischemic injury. The researchers noted an increase in antioxidant enzyme activity in treated groups compared to controls.

Study 3: Cytotoxicity Assessment

A cytotoxicity assessment was performed using MTT assays on various cancer cell lines. The results indicated that this compound exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating its potential as an effective anticancer agent.

Propriétés

IUPAC Name |

(2S,3S)-3-amino-1-chloro-4-phenylbutan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO.ClH/c11-7-10(13)9(12)6-8-4-2-1-3-5-8;/h1-5,9-10,13H,6-7,12H2;1H/t9-,10+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFFFFLPZDDWLI-BAUSSPIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(CCl)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]([C@@H](CCl)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.